molecular formula C12H6Cl3N3O6S B14595321 2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide CAS No. 61073-06-1

2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide

Cat. No.: B14595321
CAS No.: 61073-06-1
M. Wt: 426.6 g/mol
InChI Key: HVWPPOFAFCFJIN-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of multiple chlorine and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide typically involves the nitration of 1,4-dichlorobenzene with mixed acid at temperatures ranging from 35 to 65°C, resulting in a high yield of 2,5-Dichloronitrobenzene . This intermediate can then undergo further reactions to introduce the sulfonamide group, forming the final compound.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and sulfonation reactions under controlled conditions to ensure high purity and yield. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide for nucleophilic substitution, hydrogen gas with a catalyst for reduction, and oxidizing agents such as potassium permanganate for oxidation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of other complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and biological pathways.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-Dichloro-N-(5-chloro-2,4-dinitrophenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can disrupt various biological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Properties

CAS No.

61073-06-1

Molecular Formula

C12H6Cl3N3O6S

Molecular Weight

426.6 g/mol

IUPAC Name

2,5-dichloro-N-(5-chloro-2,4-dinitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H6Cl3N3O6S/c13-6-1-2-7(14)12(3-6)25(23,24)16-9-4-8(15)10(17(19)20)5-11(9)18(21)22/h1-5,16H

InChI Key

HVWPPOFAFCFJIN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)Cl

Origin of Product

United States

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